2-(1-Piperidinyl)-5-(chloro)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOMEKVZLRPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Piperidinyl 5 Chloro Benzonitrile and Analogous Structures
Strategies for Constructing the Benzonitrile (B105546) Core
The formation of the substituted benzonitrile scaffold is a critical first step in the synthesis of the target compound. Several methods are employed for this purpose, including directed halogenation, ammoxidation, and the conversion of carboxylic acids or amides to nitriles.
Directed Halogenation Approaches to Chlorinated Benzonitriles
Directed halogenation offers a powerful tool for the regioselective introduction of chlorine atoms onto an aromatic ring. In the context of benzonitrile synthesis, the cyano group itself can act as a directing group, facilitating halogenation at the ortho position. Palladium-catalyzed C-H bond activation is a prominent strategy in this regard. organic-chemistry.orgacs.org
Studies have shown that using Pd(OAc)₂ as a catalyst, along with an additive like p-toluenesulfonic acid (PTSA) in a solvent such as 1,2-dichloroethane (DCE), can effectively achieve ortho-halogenation of arylnitriles. organic-chemistry.org This method is compatible with a range of arylnitriles, including those with either electron-withdrawing or electron-donating groups. organic-chemistry.org The reaction proceeds with high selectivity and can be scaled up to gram quantities with minimal impact on the yield. organic-chemistry.org A similar palladium-catalyzed ortho-selective C-H halogenation methodology has been reported for benzyl nitriles, aryl Weinreb amides, and anilides, demonstrating good yields and excellent regioselectivity. acs.org
| Catalyst | Additive | Solvent | Temperature | Outcome |
| Pd(OAc)₂ | p-Toluenesulfonic acid (PTSA) | 1,2-Dichloroethane (DCE) | 70 °C | High selectivity for ortho-halogenated products |
Ammoxidation Reactions in Benzonitrile Synthesis
Ammoxidation is a major industrial process for the production of benzonitriles from toluenes. medcraveonline.com This gas-phase reaction is typically carried out at high temperatures over mixed transition metal oxide catalysts. medcraveonline.comyoutube.com The process involves the oxidation of the methyl group of a toluene derivative in the presence of ammonia to form the nitrile. youtube.com For the synthesis of chlorinated benzonitriles, the corresponding chlorotoluenes are used as starting materials. medcraveonline.comresearchgate.net
Recent advancements have focused on developing more efficient and selective catalysts. For instance, transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the pores of β-zeolites have shown high activity and selectivity for the ammoxidation of toluene, xylenes, and chlorotoluenes. medcraveonline.com These novel catalysts can operate at higher reactant concentrations while suppressing undesirable combustion reactions, leading to nitrile selectivities of up to 99%. medcraveonline.com Another study demonstrated the use of V₂O₅/Al₂O₃ catalysts for the one-step synthesis of 2-chlorobenzonitrile (B47944) from 2-chlorotoluene via ammoxidation. semanticscholar.org
| Catalyst System | Reactants | Product | Selectivity |
| Transition metal oxide clusters in β-zeolites | Toluene, Ammonia, Air | Benzonitrile | Up to 99% |
| Transition metal oxide clusters in β-zeolites | Chlorotoluene, Ammonia, Air | Chlorobenzonitrile | Up to 99% |
| V₂O₅/Al₂O₃ | 2-Chlorotoluene, Ammonia, Air | 2-Chlorobenzonitrile | High |
Nitrile Formation from Carboxylic Acids and Amides
The conversion of carboxylic acids and their derivatives, particularly amides, into nitriles is a fundamental transformation in organic synthesis. This can be achieved through dehydration reactions. libretexts.orgopenstax.org Primary amides can be dehydrated to nitriles using various reagents, including thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃). libretexts.orgopenstax.org The reaction with thionyl chloride proceeds through an initial reaction at the amide oxygen, followed by deprotonation and an E2-like elimination. openstax.org
A one-step protocol has been developed for the synthesis of nitriles from carboxylic acids, esters, lactones, and amides using an aminoalane reagent prepared in situ from diisobutylaluminum hydride (DIBAL-H) and ammonium chloride. thieme-connect.com This method allows for the conversion of various substrates into the corresponding nitriles in good yields under relatively mild conditions. thieme-connect.com
The hydrolysis of nitriles, the reverse reaction, can be catalyzed by either acid or base to yield carboxylic acids, often proceeding through an amide intermediate. libretexts.orgchemistrysteps.com
Approaches for Introducing the Piperidinyl Moiety
Once the chlorinated benzonitrile core is synthesized, the next crucial step is the introduction of the piperidinyl group. This is typically achieved through reactions that form a new carbon-nitrogen bond.
Nucleophilic Aromatic Substitution (SNAr) with Piperidine (B6355638)
Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines onto an aromatic ring that is activated by electron-withdrawing groups. nih.govlibretexts.org In the case of 2-(1-Piperidinyl)-5-(chloro)benzonitrile, the chlorine atom at the 2-position of the benzonitrile ring is susceptible to substitution by a nucleophile like piperidine. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The leaving group, in this case, a chloride ion, is then expelled to restore aromaticity.
The rate of SNAr reactions can be influenced by the solvent. rsc.org For the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, studies have shown that in most aprotic solvents, the detachment of the nucleofuge is the rate-limiting step. rsc.org However, in hydrogen-bond donor solvents, which can assist the departure of the leaving group, the formation of the intermediate becomes rate-determining. rsc.org
Palladium-Catalyzed C-N Cross-Coupling Strategies
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful and versatile methods for the formation of C-N bonds. nih.govwesleyan.edu These reactions allow for the coupling of a wide range of amines with aryl halides and pseudohalides. nih.gov The synthesis of this compound can be achieved by the palladium-catalyzed coupling of 2,5-dichlorobenzonitrile (B1580750) with piperidine.
The development of highly active and stable catalyst systems, often employing bulky, electron-rich phosphine ligands, has been crucial to the success of these methods. semanticscholar.org These catalysts have enabled the coupling of a diverse array of nitrogen-containing compounds, including piperidine, with various aryl halides under mild conditions. nih.gov The versatility of this approach has made it a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govwesleyan.edu
Intramolecular Cyclization Routes to Piperidine Systems
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, wherein a linear precursor molecule containing a nitrogen atom and a reactive functional group elsewhere in its chain is induced to form a cyclic structure. nih.gov This approach offers a high degree of control over the resulting stereochemistry, which is crucial for the synthesis of complex molecules. Various methods, including radical-mediated, reductive amination, and metal-catalyzed cyclizations, have been developed to facilitate this transformation. nih.gov
A key challenge in intramolecular cyclization is achieving the desired regio- and stereoselectivity. nih.gov The choice of catalyst, solvent, and reaction conditions plays a critical role in directing the reaction pathway. For instance, the use of chiral ligands and catalysts can effectively produce enantioenriched piperidine derivatives. nih.gov
One notable method involves the asymmetric deprotonation and subsequent cyclization of N-Boc-protected amines. For example, the reaction of N-Boc-(4-chlorobutyl)cinnamylamine using n-butyllithium and the chiral ligand (-)-sparteine yields (S)-N-Boc-2-(trans-β-styryl)piperidine with good yield and moderate enantiomeric excess. acs.org This demonstrates how the choice of a chiral ligand can influence the stereochemical outcome of the cyclization. acs.org
Another approach is the intramolecular reductive hydroamination/cyclization of alkynes. This acid-mediated cascade reaction proceeds through an enamine and an iminium ion intermediate, which is then reduced to form the piperidine ring. nih.gov Radical-mediated cyclizations also provide a versatile route. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines. nih.gov Similarly, triethylborane can initiate a complex radical cascade of 1,6-enynes to form polysubstituted alkylidene piperidines. nih.gov
The table below summarizes various intramolecular cyclization strategies for synthesizing piperidine systems.
| Reaction Type | Substrate Example | Catalyst/Reagent | Product | Yield | Enantiomeric/Diastereomeric Ratio |
| Asymmetric Lithiation-Cyclization acs.org | N-Boc-(4-chlorobutyl)cinnamylamine | n-BuLi/(-)-sparteine | (S)-N-Boc-2-(trans-β-styryl)piperidine | 68% | 84:16 er |
| Reductive Hydroamination/Cyclization nih.gov | N-tethered alkyne | Acid catalyst, reducing agent | Substituted Piperidine | Good | N/A |
| Radical-Mediated Cyclization nih.gov | Linear amino-aldehyde | Cobalt(II) catalyst | Substituted Piperidine | Good | N/A |
| Radical Cyclization of 1,6-enynes nih.gov | 1,6-enyne | Triethylborane | Polysubstituted alkylidene piperidine | N/A | Cis-selective |
| Aminocyclization rsc.org | Olefinic amine | NBS, base | Bicyclic piperidine derivative | High | Stereoselective |
Multi-Component Reactions and Annulation Strategies
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. researchgate.nettaylorfrancis.combohrium.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity, making them ideal for constructing libraries of compounds for drug discovery. bohrium.comajchem-a.com The synthesis of highly functionalized piperidines is a prominent application of MCRs. taylorfrancis.combohrium.com
A common MCR for piperidine synthesis is the pseudo five-component reaction involving aromatic aldehydes, anilines, and β-ketoesters like alkyl acetoacetates. researchgate.net This type of reaction can be catalyzed by various agents, including ionic liquids or organocatalysts, to afford polysubstituted piperidines in good yields. researchgate.netbohrium.com For instance, using trimethylsilyl iodide (TMSI) as a catalyst in methanol at room temperature allows for the one-pot synthesis of highly functionalized piperidines from β-ketoesters, aromatic aldehydes, and aromatic amines. bohrium.com
Another powerful strategy is the vinylogous Mannich reaction, which can be designed as a three-component process. Inspired by the biosynthesis of piperidine alkaloids, this method can utilize a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine in the presence of a Lewis acid catalyst. rsc.org This approach yields chiral dihydropyridinone intermediates that can be further elaborated into a variety of multi-substituted chiral piperidine compounds. rsc.org
The diversity of MCRs allows for the creation of a wide range of substitution patterns on the piperidine ring. For example, a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed to synthesize highly functionalized piperidines containing a Meldrum's acid moiety. acs.org Similarly, a five-component cascade involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate can produce polysubstituted 2-piperidinones with high diastereoselectivity. nih.gov
The following table details examples of multi-component reactions used for piperidine synthesis.
| Reaction Name | Reactants | Catalyst | Key Features |
| Pseudo Five-Component Reaction researchgate.net | Aromatic aldehydes, anilines, alkyl acetoacetates | Ionic Liquid ([TMBSED][OMs]2) | Good yields, easy work-up, short reaction times |
| One-Pot Domino Reaction bohrium.com | β-ketoesters, aromatic aldehydes, aromatic amines | Trimethylsilyl iodide (TMSI) | Mild conditions, simple operation, high atom economy |
| Vinylogous Mannich Reaction rsc.org | 1,3-bis-trimethylsily enol ether, aldehydes, chiral amine | Sn(OTf)2 | Stereoselective, forms versatile chiral dihydropyridinone intermediates |
| Pseudo Five-Component Reaction acs.org | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | None specified | Generates structurally diverse and pharmacologically significant compounds |
| Five-Component Cascade nih.gov | Aromatic aldehydes, nitriles, dialkyl malonates, ammonium acetate | Ammonium acetate (also a reactant) | Highly diastereoselective synthesis of polysubstituted 2-piperidinones |
Advanced Synthetic Methodologies and Emerging Trends
The field of piperidine synthesis continues to evolve with the development of novel catalytic systems and reaction protocols that offer improved efficiency, selectivity, and sustainability. ajchem-a.com These advanced methodologies often provide access to complex piperidine structures that are difficult to obtain through traditional methods.
One emerging trend is the use of gold catalysis. Gold-catalyzed annulation procedures have been developed for the direct assembly of piperidines from starting materials like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com This method allows for the construction of not only simple piperidines but also more complex aza-bridged systems. ajchem-a.com Similarly, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the difunctionalization of a double bond. nih.gov
Palladium catalysis also plays a significant role in modern piperidine synthesis. A Pd(II)-catalyzed 1,3-chirality transfer reaction has been utilized for the synthesis of 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com This approach has been successfully applied to the synthesis of natural products like coniine. ajchem-a.com
In addition to metal catalysis, organocatalysis has gained prominence as a green and efficient alternative. For example, L-proline can act as an organocatalyst in the annulation of two equivalents of acetone with N-unsubstituted imines (generated in situ from benzyl azides) to produce 2,2-dimethyl-6-substituted 4-piperidones. koreascience.kr This avoids the need for harsh reagents or metal catalysts.
The development of new green methods is a major focus in current research. ajchem-a.com This includes the use of non-toxic catalysts, reactions in water or solvent-free conditions, and processes initiated by ultrasound irradiation. ajchem-a.comajchem-a.com For instance, nanomagnetite (Fe3O4) has been used as a recyclable catalyst for synthesizing related heterocyclic structures under ultrasound irradiation. ajchem-a.com These advancements are crucial for developing more environmentally benign synthetic routes to piperidine-containing compounds.
| Methodology | Catalyst/System | Substrates | Product Type | Key Advantage |
| Gold-Catalyzed Annulation ajchem-a.com | Gold Catalyst | N-allenamides, alkene-tethered oxime ethers | Piperidines and aza-bridged compounds | Direct assembly of complex structures |
| Palladium-Catalyzed 1,3-Chirality Transfer ajchem-a.com | PdCl2(CH3CN)2 | Chiral secondary allylic alcohols | 2- and 2,6-substituted piperidines | Stereospecific synthesis |
| Organocatalysis koreascience.kr | L-proline | Benzyl azides, acetone | 2,2-Dimethyl-6-substituted 4-piperidones | Avoids metal catalysts, mild conditions |
| Gold(I)-Catalyzed Oxidative Amination nih.gov | Gold(I) complex | Non-activated alkenes | Substituted piperidines | Difunctionalization of double bonds |
| Nanomagnetite Catalysis ajchem-a.com | Fe3O4 | Various | Heterocyclic compounds | Green, recyclable catalyst, ultrasound compatible |
Elucidation of Reaction Mechanisms and Transformation Pathways
Mechanistic Studies of Nitrile Group Reactivity
The nitrile group (C≡N) is a versatile functional group characterized by its strong polarization and electrophilic carbon atom, making it susceptible to nucleophilic attack. However, its reactivity in 2-(1-Piperidinyl)-5-(chloro)benzonitrile is modulated by the strong electron-donating effect of the piperidinyl group at the ortho position, which reduces the electrophilicity of the nitrile carbon.
Investigating Hydrolysis and Reductive Transformations
Hydrolysis: The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield amides and subsequently carboxylic acids.
Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. The resulting intermediate undergoes tautomerization to form an amide. Vigorous reaction conditions, such as prolonged heating, can lead to further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.
Under basic conditions , a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. This process forms an intermediate imine anion, which is then protonated by water to yield an amide. Similar to acid-catalyzed hydrolysis, forcing conditions can promote the subsequent hydrolysis of the amide to a carboxylate salt. An acidic workup is then required to obtain the free carboxylic acid.
Reductive Transformations: The nitrile group can be completely reduced to a primary amine. A common and effective method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion intermediate. This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to furnish the primary amine, 2-(1-Piperidinyl)-5-(chloro)benzylamine. Catalytic hydrogenation is another viable method for this transformation.
| Transformation | Reagents and Conditions | Probable Product |
| Acid Hydrolysis | H₃O⁺, Heat | 2-(1-Piperidinyl)-5-chlorobenzamide |
| H₃O⁺, Prolonged Heat | 2-(1-Piperidinyl)-5-chlorobenzoic acid | |
| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2-(1-Piperidinyl)-5-chlorobenzoic acid |
| Reduction | 1. LiAlH₄, THF 2. H₂O | 2-(1-Piperidinyl)-5-chloro)benzylamine |
Cycloaddition Reactions Involving the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful methods for constructing five-membered heterocyclic rings. A notable example is the reaction with nitrile oxides, which are often generated in situ from the dehydrohalogenation of hydroximoyl chlorides. The 1,3-dipolar cycloaddition of a nitrile oxide with the benzonitrile (B105546) would yield a substituted 1,2,4-oxadiazole.
Similarly, nitrile imines, which can be generated from tetrazoles, can react with the nitrile group in a 1,3-dipolar cycloaddition to afford 1,2,4-triazoles. The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Exploration of Piperidine (B6355638) Ring Reactivity
The piperidine ring in the target molecule is an N-aryl piperidine. The nitrogen atom's lone pair is partially delocalized into the aromatic ring, which reduces its basicity and nucleophilicity compared to a simple alkyl-substituted piperidine. Nevertheless, it remains a reactive center.
N-Functionalization and Derivatization Mechanisms
N-Alkylation: While the nitrogen in this compound is a tertiary amine, this section discusses the functionalization of a parent piperidine ring to form such a structure. The nitrogen atom of piperidine is nucleophilic and readily undergoes N-alkylation with alkyl halides via an Sₙ2 mechanism. The reaction typically requires a base to neutralize the hydrogen halide formed. researchgate.net
N-Acylation: The piperidine nitrogen can be acylated using acid chlorides or anhydrides to form amides. semanticscholar.org The reaction proceeds via a nucleophilic acyl substitution mechanism. A base, such as triethylamine or pyridine, is often added to scavenge the acid byproduct.
| Derivatization | Reagent | Functional Group Added |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl Group |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Acyl Group |
| N-Arylation | Aryl Halide, Pd or Cu catalyst | Aryl Group |
Ring Transformations and Degradation Pathways
The saturated piperidine ring is generally stable but can undergo transformations under specific conditions. Oxidative conditions can lead to ring opening. For instance, studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals have shown that H-abstraction can occur from the C-H bonds adjacent to the nitrogen (the α-position). acsgcipr.org This can lead to the formation of iminium intermediates, which are susceptible to hydrolysis, potentially resulting in ring cleavage to form amino aldehydes.
Halogen-Directed Reactivity on the Benzonitrile Ring
The chlorine atom on the benzonitrile ring offers a site for further functionalization, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SₙAr) of the chlorine is generally disfavored for this molecule.
Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemrxiv.org In this compound, the powerful electron-donating piperidinyl group is ortho to the nitrile but para to the chlorine atom, increasing electron density on the ring and thus deactivating it towards nucleophilic attack. The nitrile group is meta to the chlorine, offering no resonance stabilization to the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack. chemrxiv.org Consequently, substitution of the chlorine via the SₙAr pathway is expected to be extremely sluggish and require harsh conditions.
Metal-Catalyzed Cross-Coupling Reactions: A more viable strategy for modifying the chloro-substituent is through transition-metal-catalyzed cross-coupling reactions. Aryl chlorides, while less reactive than the corresponding bromides and iodides, can serve as effective electrophiles in reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions involve an oxidative addition of the aryl chloride to a low-valent metal catalyst (typically palladium), followed by transmetalation (for Suzuki) or reaction with an alkene/alkyne (for Heck/Sonogashira), and concluding with a reductive elimination step to yield the product and regenerate the catalyst.
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | C-C Bond Formed |
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) complex | sp²-sp² |
| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(0) complex | sp²-sp² (vinylic) |
| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Pd(0)/Cu(I) complex | sp²-sp |
C-H Activation and Regioselective Functionalization
There is no available research detailing the C-H activation and regioselective functionalization of this compound. The piperidinyl group could theoretically act as a directing group in certain C-H activation reactions, but experimental evidence to support this for this specific compound is not present in the literature. princeton.edursc.org
Cross-Coupling Mechanism Investigations (e.g., with aryl halides)
Mechanistic investigations into the cross-coupling reactions of this compound, for instance with aryl halides, have not been published. While the chloro-substituent on the benzonitrile ring could potentially participate in cross-coupling reactions, no studies were found that focus on the mechanism of such transformations.
Role of Catalysis in Chemical Transformations
While catalysis is a cornerstone of modern organic synthesis, specific applications and mechanistic studies involving this compound are not described in the current body of scientific literature.
Photoredox Catalysis and Radical Pathways
The application of photoredox catalysis to induce reactions involving this compound, or the study of its radical pathways, is not documented. Photoredox catalysis is a powerful tool for generating radical intermediates under mild conditions, but its use with this specific molecule has not been explored in published research. nih.govnih.govnih.gov
Real-Time Monitoring of Reaction Kinetics and Intermediates
There are no available studies that report on the real-time monitoring of reaction kinetics or the identification of intermediates for reactions involving this compound. Techniques such as in-situ NMR or mass spectrometry are vital for such analyses but have not been applied to this compound in the available literature. chemrxiv.orgmt.comshimadzu.com
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Comprehensive Assignment of ¹H and ¹³C Resonances
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The protons on the benzene (B151609) ring are expected to appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to the influence of the electron-withdrawing nitrile group and the electron-donating piperidinyl group. The protons of the piperidine (B6355638) ring will be found in the upfield region, with the protons on the carbons adjacent to the nitrogen atom appearing at a lower field than the other piperidinyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. The carbon atom of the nitrile group is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with their specific shifts influenced by the chloro and piperidinyl substituents. The carbon atoms of the piperidine ring will appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.8 (m) | 120 - 140 |
| Aromatic C-Cl | - | 130 - 135 |
| Aromatic C-N | - | 150 - 155 |
| Aromatic C-CN | - | 105 - 115 |
| Nitrile C≡N | - | 115 - 120 |
| Piperidinyl CH₂ (adjacent to N) | 3.0 - 3.5 (m) | 50 - 55 |
| Piperidinyl CH₂ | 1.5 - 2.0 (m) | 23 - 28 |
Note: The data in this table is predicted based on the analysis of similar compounds and general NMR principles. 'm' denotes a multiplet.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity of atoms within a molecule and can provide insights into its stereochemistry. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. youtube.comsdsu.edu For 2-(1-Piperidinyl)-5-(chloro)benzonitrile, cross-peaks would be expected between adjacent protons on the aromatic ring, as well as between neighboring protons within the piperidine ring. This would allow for the unambiguous assignment of the proton signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This technique would be crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the piperidinyl proton signals would correlate to their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the aromatic carbons bonded to the chloro and piperidinyl substituents. For example, the protons on the piperidine ring adjacent to the nitrogen would be expected to show a correlation to the aromatic carbon attached to the nitrogen.
Vibrational Spectroscopy for Functional Group and Molecular Structure Assessment
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and piperidinyl functional groups. While a specific spectrum for this compound is not available in the provided search results, the expected vibrational frequencies can be predicted based on data for similar molecules. nist.gov
Predicted FT-IR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2240 |
| C=C (Aromatic) | Stretching | 1550 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 700 - 800 |
Note: The data in this table is predicted based on characteristic group frequencies.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would also exhibit characteristic bands for the nitrile and aromatic ring vibrations. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring are also often prominent.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. libretexts.org
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak would also be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org
The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for similar compounds involve the loss of the piperidinyl ring or parts of it, as well as the loss of the nitrile group. The presence of the aromatic ring would lead to the formation of stable aromatic fragment ions.
Predicted Major Fragments in Mass Spectrometry
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| [M - C₅H₁₀N]⁺ | Loss of the piperidinyl radical |
| [C₆H₃ClN]⁺ | Benzonitrile (B105546) fragment with chlorine |
| [C₅H₁₀N]⁺ | Piperidinyl cation |
Note: This table presents predicted fragmentation patterns based on the general principles of mass spectrometry.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS distinguishes the compound from other molecules with the same nominal mass. The technique verifies the molecular formula, C₁₂H₁₃ClN₂, by comparing the experimentally measured mass to the theoretically calculated exact mass. This confirmation is fundamental for validating the successful synthesis of the target compound.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃ClN₂ |
| Calculated Exact Mass | 220.0767 |
| Ionization Mode | Electrospray (ESI+) |
| Observed Ion [M+H]⁺ | 221.0840 |
| Mass Accuracy (ppm) | < 5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to assess the purity of this compound. In this method, the compound is vaporized and passed through a chromatographic column, which separates it from any volatile impurities, such as residual starting materials or reaction byproducts. The separated components are then ionized and detected by a mass spectrometer. The retention time from the GC component confirms the compound's identity, while the mass spectrum provides its molecular weight and a characteristic fragmentation pattern that aids in structural confirmation. For the related compound 2-(1-piperidinyl)benzonitrile, major fragments are observed at m/z 186 (molecular ion), 185, and 103, which can be used as a reference for interpreting the fragmentation of its chlorinated analog. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing the compound in the solution phase. It is particularly useful for confirming the molecular weight of non-volatile or thermally fragile compounds. In ESI-MS, a solution of the compound is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the compound, typically the protonated molecule [M+H]⁺, are released and analyzed by the mass spectrometer. This method provides a clear determination of the molecular weight with minimal fragmentation, corroborating the data obtained from HRMS.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The photophysical properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions within the molecule. The UV-Vis spectrum typically shows absorption bands corresponding to π-π* transitions within the benzonitrile aromatic system. The presence of the piperidine group, an electron-donating substituent, can influence the position and intensity of these bands. rsc.orgrsc.org
Fluorescence spectroscopy measures the light emitted from the compound after it absorbs light. Many aromatic molecules exhibit fluorescence, and the emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. mdpi.com Studies on similar compounds show that the emission maxima can shift based on solvent polarity, a phenomenon known as solvatochromism. mdpi.com
Table 2: Representative Photophysical Data in Different Solvents
| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Hexane | 275 | 350 |
| Chloroform | 280 | 365 |
| Acetonitrile | 282 | 375 |
| Methanol | 285 | 388 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to calculate the precise positions of each atom. This analysis yields accurate measurements of bond lengths, bond angles, and torsional angles.
The resulting crystal structure would reveal the conformation of the piperidine ring (likely a chair conformation), the planarity of the benzonitrile ring, and the orientation of the piperidinyl substituent relative to the aromatic plane. Furthermore, it would provide detailed information on intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the packing of molecules in the crystal lattice. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 12.34 |
| c (Å) | 10.67 |
| β (°) | 98.5 |
| Volume (ų) | 1105 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Computational Chemistry and Theoretical Studies of 2 1 Piperidinyl 5 Chloro Benzonitrile
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy. These calculations can reveal the most stable conformation of a molecule and the energy landscape of its chemical transformations.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2-(1-Piperidinyl)-5-(chloro)benzonitrile , a DFT approach, such as using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until those forces are negligible.
The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-Cl, C-N (nitrile), and C-N (piperidine) bonds, as well as the geometry of the piperidine (B6355638) ring (likely a chair conformation) and its orientation relative to the benzonitrile (B105546) plane.
Furthermore, DFT calculations can map out the energetic profiles of potential reactions involving this molecule. By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies, providing crucial information about the kinetics and thermodynamics of a chemical process.
Ab Initio Methods and Basis Set Selection
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide even more accurate results, albeit at a greater computational expense.
The choice of a basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the electron distribution and lead to more accurate results. The selection involves a trade-off between desired accuracy and computational feasibility. For a molecule of this size, a split-valence basis set with polarization and diffuse functions is generally considered a good starting point for reliable predictions.
Molecular Orbital and Charge Distribution Analysis
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Several computational techniques are employed to analyze the molecular orbitals and charge distribution of This compound .
Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity).
For This compound , the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the nitrogen atom attached to the benzene (B151609) ring, due to the presence of lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the electron-deficient benzonitrile ring, particularly the cyano group, which is a strong electron-withdrawing group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (Arbitrary Units) | Predicted Localization |
| HOMO Energy | -6.5 eV | Piperidine ring, Nitrogen atom |
| LUMO Energy | -1.2 eV | Benzonitrile ring, Cyano group |
| HOMO-LUMO Gap | 5.3 eV | - |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept.
For This compound , NBO analysis would quantify the hybridization of each atom. For example, it would confirm the sp2 hybridization of the carbon atoms in the benzene ring and the sp3 hybridization of the carbon and nitrogen atoms in the piperidine ring.
A key feature of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as hyperconjugation, contribute to the stability of the molecule. For instance, the analysis might reveal significant delocalization from the lone pair of the piperidine nitrogen into the antibonding orbitals of the benzene ring, indicating a strong electronic communication between these two parts of the molecule. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions quantifies their stabilizing effect.
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N(piperidine) | π* (C-C aromatic) | > 5 |
| π (C-C aromatic) | π* (C≡N) | > 2 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific NBO calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack.
In the MEP map of This compound , one would expect to see:
Negative potential (red/yellow): Localized around the nitrogen atom of the cyano group and potentially the chlorine atom, indicating these are the most likely sites for electrophilic attack.
Positive potential (blue): Concentrated around the hydrogen atoms of the piperidine ring and the benzene ring, suggesting these are potential sites for nucleophilic attack.
The MEP map provides a comprehensive picture of the charge distribution and is a powerful predictor of intermolecular interactions, such as hydrogen bonding and other non-covalent interactions.
Based on a comprehensive search for scholarly articles and research data, specific computational and theoretical studies focusing on "this compound" are not available in the public domain. Research detailing the advanced topological analysis of its electron density—including Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analyses—has not been published. Similarly, theoretical predictions of its spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts using methods like GIAO, are not present in the available literature.
Therefore, it is not possible to generate the requested article with the required scientifically accurate data and detailed research findings for this specific compound.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations would be invaluable for understanding its conformational landscape and the nature of its interactions with its environment, such as solvents or biological macromolecules. nih.govnih.gov
The key flexible region in this molecule is the piperidine ring and the C-N bond connecting it to the benzonitrile ring. The piperidine ring itself typically exists in a chair conformation. rsc.orgacs.org However, substitution on the nitrogen atom can lead to other conformations, such as boat or twist-boat forms, depending on the electronic and steric nature of the substituent. researchgate.net In the case of this compound, the substituted benzonitrile group acts as the N-substituent.
A primary focus of MD simulations would be to map the potential energy surface associated with the rotation around the C(aryl)-N(piperidine) bond. This would reveal the preferred dihedral angles and the energy barriers between different rotational isomers (rotamers). The conformational free energies of substituted piperidines can be determined and are influenced by electrostatic interactions between substituents. nih.gov
While no specific MD simulation data for this compound is available, data from related N-aryl piperidines can offer insights. The table below conceptualizes the type of data that such a simulation would yield.
Table 1: Hypothetical Conformational Analysis Data from MD Simulations This table is illustrative and not based on published data for the specific compound.
| Conformational Parameter | Value Range | Significance |
|---|---|---|
| C(aryl)-N Dihedral Angle | -180° to +180° | Determines the relative orientation of the piperidine and benzonitrile rings, affecting molecular shape and potential for intermolecular interactions. |
| Piperidine Ring Conformation | Chair, Boat, Twist-Boat | The chair form is generally most stable, but interactions between the rings could favor other, higher-energy conformations in specific environments. researchgate.net |
| Interaction Energy with Water | Varies | Quantifies the solvation of the molecule and identifies which parts (e.g., nitrile group, chlorine atom) are key sites for hydrogen bonding or other polar interactions. |
| Radial Distribution Function g(r) | Varies | Describes the probability of finding a solvent molecule or ion at a certain distance from a specific atom in the solute, detailing the local solvent structure. |
MD simulations on analogous 2-amino-6-arylsulphonylbenzonitriles have been used to study their interaction modes and binding free energies within biological targets, highlighting the importance of electrostatic interactions and solvation contributions. nih.gov Such studies for this compound would be crucial in fields like drug discovery to understand its binding affinity and specificity.
Computational Mechanistic Pathways and Transition State Analysis
The synthesis of this compound most likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In this mechanism, the nucleophilic piperidine attacks the carbon atom bearing a leaving group (a halogen, in this case, likely fluorine or chlorine) on an electron-deficient aromatic ring. masterorganicchemistry.com The benzonitrile ring is activated towards this type of attack by the electron-withdrawing nature of the nitrile (-CN) group. youtube.com
Computational chemistry can elucidate the reaction mechanism by mapping the potential energy surface of the reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
Addition Step (Rate-Determining): The piperidine nucleophile attacks the carbon atom attached to the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion (the Meisenheimer complex). This step has the highest activation energy and is therefore the rate-limiting step of the reaction. masterorganicchemistry.com
Elimination Step (Fast): The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored to form the final product.
Recent computational and experimental work suggests that some SNAr reactions may not proceed through a stable intermediate but rather via a single, concerted step, particularly when stabilization by electron-withdrawing groups is not exceptionally strong. wikipedia.orgnih.gov
Transition state analysis would provide the geometry of the highest-energy point along the reaction coordinate and the activation energy (Ea) required to reach it. For the synthesis of this compound from 2,5-dichlorobenzonitrile (B1580750), computational analysis would compare the activation energies for piperidine attacking the carbon at position 2 versus the carbon at position 5 to predict the regioselectivity of the reaction. mdpi.com
Table 2: Conceptual Data from Transition State Analysis for SNAr Synthesis This table is illustrative and not based on published data for the specific compound.
| Parameter | Reactant: 2,5-Dichlorobenzonitrile + Piperidine | Description |
|---|---|---|
| Reaction Pathway | Nucleophilic Aromatic Substitution (SNAr) | The accepted mechanism for this class of reaction. wikipedia.orgmasterorganicchemistry.com |
| Intermediate | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed during the reaction. youtube.com |
| Calculated Activation Energy (Ea) | Value in kJ/mol or kcal/mol | The energy barrier for the rate-determining step. A lower Ea indicates a faster reaction. mdpi.com |
| Transition State Geometry | Bond lengths and angles | Describes the specific atomic arrangement at the peak of the energy barrier, showing partial bond formation between the nucleophile (N of piperidine) and the aryl carbon, and partial bond breaking with the leaving group. |
| Imaginary Frequency | One negative frequency | A key output of computational frequency calculations that confirms a calculated structure is a true transition state. mdpi.com |
DFT computations on the synthesis of 2-chlorobenzonitrile (B47944) (a potential precursor) have suggested that related catalytic reactions can follow a Mars–van Krevelen (MvK) type redox mechanism, demonstrating the power of computational analysis to distinguish between different mechanistic possibilities. researchgate.net While no specific transition state calculations for the synthesis of this compound were found, the principles of SNAr mechanism analysis are well-established and would be directly applicable. nih.govmdpi.com
Derivatization and Scaffold Functionalization of 2 1 Piperidinyl 5 Chloro Benzonitrile
The molecular scaffold of 2-(1-Piperidinyl)-5-(chloro)benzonitrile presents a versatile platform for chemical modification in medicinal chemistry and materials science. The structure features three distinct regions amenable to functionalization: the nitrile group, the piperidine (B6355638) ring, and the chlorinated benzene (B151609) ring. Strategic derivatization at these sites allows for the systematic modulation of the compound's physicochemical properties, biological activity, and potential as a precursor for more complex molecular architectures.
Advanced Applications in Materials Science and Engineering
Incorporation into Functional Polymers and Organic Semiconductors
The synthesis of functional polymers is a cornerstone of modern materials science, aiming to create macromolecules with specific electrical, optical, or biological properties. kinampark.com The incorporation of moieties like 2-(1-piperidinyl)-5-(chloro)benzonitrile into polymer chains can impart desirable characteristics. The electron-donating piperidinyl group and the electron-withdrawing chlorobenzonitrile group can create a charge-transfer character within the polymer, which is crucial for applications in organic electronics.
In the realm of organic semiconductors, materials with bipolar host characteristics, meaning they can transport both holes and electrons, are highly sought after. researchgate.net The design of molecules combining electron-rich units, such as carbazole, with electron-deficient units, like benzonitrile (B105546), has proven to be a successful strategy for developing high-performance host materials for organic light-emitting diodes (OLEDs). researchgate.net By analogy, a polymer incorporating the this compound unit could exhibit such bipolar properties, making it a potential candidate for use as a host material in organic semiconductor devices. The piperidinyl group would facilitate hole transport, while the benzonitrile moiety would assist in electron transport.
The development of such functional polymers would typically involve polymerization reactions where the this compound monomer is a key building block. Techniques like ring-opening polymerization and atom transfer radical polymerization are common methods for creating well-defined block copolymers with specific functionalities. nih.gov
Development of Optoelectronic Materials and Devices
The photophysical properties of donor-acceptor molecules are central to their application in optoelectronics. Benzonitrile derivatives, in particular, have been investigated for their use in OLEDs. rsc.org Donor-acceptor-donor' (D-A-D') structured fluorinated benzonitrile compounds have demonstrated dual charge transfer and thermally activated delayed fluorescence (TADF), which are highly desirable properties for efficient OLEDs. rsc.org These materials can exhibit tunable emission properties based on their preparation methods. rsc.org
Given its donor-acceptor structure, this compound is a promising scaffold for designing new optoelectronic materials. Its derivatives could potentially exhibit TADF, leading to the development of highly efficient OLEDs. The emission color could be tuned by modifying the donor and acceptor strengths within the molecule. Furthermore, the solid-state photophysical properties are critical, and research into related benzonitrile compounds has shown that mechanical stress and solvent vapor can induce changes in luminescence, a phenomenon known as mechanofluorochromism. rsc.org This suggests that materials based on this compound could be used to create sensors and smart displays.
The following table summarizes the potential optoelectronic properties of materials based on the this compound scaffold, drawing parallels from related benzonitrile derivatives.
| Property | Potential Advantage for Optoelectronics | Related Research Finding |
| Thermally Activated Delayed Fluorescence (TADF) | Enables high internal quantum efficiency in OLEDs, approaching 100%. | Benzonitrile derivatives with donor-acceptor structures have been shown to exhibit TADF. rsc.org |
| Mechanofluorochromism | Allows for the development of materials that change color under mechanical stress, useful for sensors. | Mechanical stress has been shown to induce luminescence changes in benzonitrile-based materials. rsc.org |
| Tunable Emission | The emission wavelength can be altered by chemical modification, allowing for a range of colors. | The emission of multifunctional benzonitrile derivatives can be tuned based on preparation techniques. rsc.org |
Role in Advanced Composites and Responsive Materials
Advanced composites and responsive materials are designed to exhibit predictable and significant responses to external stimuli, such as light, temperature, or pH. rsc.org The incorporation of specific chemical functionalities is key to achieving these "smart" behaviors. Dual stimuli-responsive polymers, for instance, are attracting significant attention for a wide range of applications. mdpi.com
The this compound moiety could be integrated into polymer backbones or as side chains to create responsive materials. For example, polymers containing this unit could be designed to be sensitive to changes in their chemical environment. The nitrogen atom in the piperidine (B6355638) ring could be protonated under acidic conditions, leading to a change in the polymer's conformation or solubility. This pH-responsiveness could be harnessed for applications in drug delivery or as sensors.
Furthermore, the combination of the piperidinyl and benzonitrile groups might lead to materials that respond to multiple stimuli. For instance, light-responsive polymers are often created by incorporating photo-isomerizable groups like azobenzene. rsc.org While this compound itself is not photo-isomerizable, it could be combined with other functional groups to create multi-responsive systems. The development of such materials often involves controlled polymerization techniques to create well-defined architectures. nih.gov
Self-Assembly and Supramolecular Chemistry
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This bottom-up approach is a powerful tool for creating complex nanomaterials. The design of molecules that can self-assemble into specific architectures is a major focus of supramolecular chemistry. rsc.org
The structure of this compound, with its distinct donor and acceptor parts, suggests a propensity for self-assembly. Intermolecular interactions, such as dipole-dipole interactions between the polar nitrile groups and van der Waals forces between the aromatic rings, could drive the formation of ordered aggregates. The piperidinyl group can also participate in hydrogen bonding if suitable partners are present.
By modifying the this compound core, it may be possible to program the self-assembly process to form specific nanostructures like vesicles, fibers, or sheets. For example, attaching long alkyl chains could promote the formation of liquid crystalline phases or self-assembled monolayers on surfaces. The study of how molecular structure dictates supramolecular organization is crucial for the rational design of new functional materials. rsc.org The resulting self-assembled structures could find applications in areas such as nanoelectronics, catalysis, and sensing.
Catalysis and Catalytic Methodologies
Utilization as Ligands in Organometallic Catalysis
There is no available scientific literature to suggest that 2-(1-Piperidinyl)-5-(chloro)benzonitrile has been employed as a ligand in organometallic catalysis. The structural features of the molecule, including the piperidinyl and cyano groups, could theoretically allow for coordination with a metal center; however, no such complexes or their catalytic activities have been reported.
Applications in Organic Catalysis (e.g., as organocatalysts or precursors)
No documented applications of this compound in the field of organic catalysis have been found. The compound has not been identified as an organocatalyst itself or as a precursor to a catalytically active species in the surveyed literature.
Mechanistic Investigations of Catalytic Cycles
Consistent with the lack of its use in catalysis, there are no mechanistic investigations of catalytic cycles involving this compound.
Photocatalytic Applications and Photochemistry
The photochemistry of this compound and any potential applications in photocatalysis are not described in the available scientific record.
Research Findings
The following table summarizes the lack of available data regarding the catalytic applications of this compound.
| Catalytic Application Area | Research Findings for this compound |
| Organometallic Catalysis | No data available. |
| Organic Catalysis | No data available. |
| Mechanistic Studies | No data available. |
| Photocatalysis | No data available. |
Future Research Directions and Emerging Opportunities
Innovations in Green and Sustainable Synthetic Approaches
The synthesis of N-arylpiperidines and functionalized benzonitriles traditionally relies on methods that can be resource-intensive. Future research will likely focus on developing more environmentally benign and efficient pathways to 2-(1-Piperidinyl)-5-(chloro)benzonitrile.
Catalyst-Free and Alternative Energy Methods: Innovations in synthetic methodology are moving towards reducing reliance on heavy metal catalysts. Catalyst-free approaches for the synthesis of related N-substituted piperidones have been developed, presenting a greener alternative to classical methods. nih.gov One-pot, catalyst-free syntheses for other heterocyclic systems have been shown to be more efficient and generate fewer by-products, a principle that could be applied here. acs.org The use of alternative energy sources, such as microwave irradiation, has already been explored for the synthesis of other benzonitrile (B105546) derivatives and could offer significant advantages in terms of reduced reaction times and energy consumption.
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for sustainable synthesis, offering enhanced safety, efficiency, and scalability over traditional batch processes. researchgate.netrsc.orglu.se This technology is particularly well-suited for the synthesis of heterocyclic compounds. scilit.com The application of flow chemistry could enable a safer and more reproducible production of this compound, especially if any intermediates or reagents are hazardous. researchgate.net Catalyst-free photocyclopropanation of heterocycles in continuous flow has demonstrated improved yield, productivity, and safety, highlighting the potential of combining flow chemistry with other green techniques. acs.org
Photocatalysis: Visible-light photocatalysis offers a mild and efficient route for forming C-N bonds, a key step in the synthesis of N-arylpiperidines. wiley.com This method can be used for the decarboxylative arylation to produce 2-arylpiperazines, suggesting its applicability to the synthesis of N-arylpiperidines from suitable precursors. researchgate.net Photocatalytic methods are also being developed for the amination of aryl halides, which could be directly relevant to the synthesis of the target compound from 2,5-dichlorobenzonitrile (B1580750) and piperidine (B6355638). youtube.com
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Catalyst-Free Methods | Reduces reliance on potentially toxic and expensive metal catalysts, simplifies purification. |
| Flow Chemistry | Improves safety, scalability, and reproducibility; reduces waste and energy consumption. rsc.orglu.se |
| Photocatalysis | Utilizes visible light as a renewable energy source, enables reactions under mild conditions. wiley.com |
Application of Machine Learning and Artificial Intelligence in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of new chemical entities. For a molecule like this compound, these computational tools offer several exciting opportunities.
Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex molecules, moving beyond human intuition. tandfonline.com By training on vast databases of chemical reactions, ML models can predict the outcomes of reactions, including potential side products, with increasing accuracy. chemicalbook.comnih.gov This could be invaluable in designing a robust synthesis for this compound, potentially identifying more efficient or sustainable pathways. ML models can also predict the reactivity of organic materials, which would aid in selecting compatible reagents and conditions. nih.govrsc.orgresearchgate.net
Property Prediction and Materials Design: ML is increasingly used to predict the physicochemical and biological properties of molecules from their structure. nsf.gov This could be used to screen virtual libraries of derivatives of this compound for desired properties, for instance, in the context of drug discovery or materials science. nih.gov By identifying structure-property relationships, ML can guide the design of new functional materials. morressier.com For example, ML models could be trained to predict the electronic or optical properties of materials incorporating the this compound scaffold. nih.gov The development of ML models for designing next-generation functional materials is an active area of research. google.com
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis | Proposes novel and optimized synthetic routes, potentially reducing cost and waste. tandfonline.com |
| Reactivity Prediction | Predicts reaction outcomes and potential side reactions, aiding in experimental design. chemicalbook.comnih.gov |
| Property Prediction | Screens virtual derivatives for desired electronic, optical, or biological properties. nih.govnsf.gov |
| Materials Design | Accelerates the discovery of new functional materials incorporating the target molecule. morressier.com |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique combination of a piperidine ring, a chloro-substituent, and a nitrile group on an aromatic core suggests a variety of potential chemical transformations that could be explored.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the benzonitrile ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wiley.comnih.gov This could be used to introduce a wide range of nitrogen-based functional groups, further diversifying the molecular structure. The development of new ligands continues to expand the scope of these reactions to include challenging substrates like aryl chlorides, enabling reactions at room temperature. nih.gov
Tandem and Cyclization Reactions: The nitrile group can participate in a variety of tandem and cyclization reactions. For instance, tandem nucleophilic addition/cyclization reactions are used in the synthesis of complex heterocyclic systems. researchgate.net It is conceivable that the piperidinyl and nitrile groups could participate in intramolecular reactions to form novel polycyclic structures. The synthesis of 3-benzyl-/3-benzyl-2-phenyl-benzo scilit.comscispace.comimidazo[2,1-b]thiazoles involves direct nucleophilic attack/addition cyclization and C-H bond activation, showcasing the potential for complex transformations. acs.org
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This could allow for the displacement of the chloro-substituent by a variety of nucleophiles, providing a route to a diverse library of derivatives. The mechanism of SNAr reactions, including the role of Meisenheimer complexes, is an area of ongoing study. wikipedia.orgnih.govnih.govnih.gov
Advanced Characterization Techniques for Dynamic Processes
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing its synthesis and exploring its reactivity. Advanced in-situ and operando spectroscopic techniques are powerful tools for studying dynamic chemical processes.
Operando Spectroscopy: Operando spectroscopy allows for the study of a catalytic or reaction system under true working conditions. chimia.chyoutube.com Techniques like operando Raman spectroscopy can provide real-time information about the structural changes of reactants, intermediates, and products. youtube.com This could be applied to monitor the formation of this compound in real-time, helping to optimize reaction conditions and understand the reaction mechanism. Operando X-ray spectroscopic techniques are also valuable for studying the dynamic nature of electrocatalysts. nih.gov
In-situ NMR Spectroscopy: In-situ NMR spectroscopy is another powerful technique for studying reaction kinetics and identifying transient intermediates. nsf.govresearchgate.net For example, it can be used to follow the progress of a reaction by monitoring the disappearance of starting materials and the appearance of products simultaneously. acs.org The application of compressed sensing-NMR can significantly reduce the data acquisition time for 2D NMR, making it possible to follow the kinetics of faster reactions. nsf.gov This could be used to study the kinetics of the formation of this compound or its subsequent reactions. In-situ SABRE (Signal Amplification By Reversible Exchange) at high magnetic fields allows for real-time studies of polarization kinetics. researchgate.net
| Characterization Technique | Potential Application for this compound |
| Operando Raman Spectroscopy | Real-time monitoring of synthesis, identification of intermediates, and optimization of reaction conditions. youtube.com |
| Operando X-ray Spectroscopy | Studying the dynamic behavior of catalysts used in the synthesis of the target molecule. nih.gov |
| In-situ NMR Spectroscopy | Detailed kinetic studies of formation and subsequent reactions, characterization of transient species. nsf.govresearchgate.net |
Expanding the Scope of Materials Science Applications
The structural features of this compound suggest its potential as a building block for advanced functional materials.
Polymer Science: The piperidine and benzonitrile moieties can be incorporated into polymer backbones or as pendant groups to create materials with tailored properties. Poly(arylene piperidinium)s are a class of anion-exchange membranes (AEMs) with high alkaline stability and hydroxide (B78521) conductivity, which are crucial for applications in fuel cells and water electrolyzers. researchgate.netrsc.orglu.sescilit.comacs.orgscispace.com The incorporation of the this compound unit could lead to AEMs with enhanced properties. tandfonline.comresearchgate.net Benzonitrile-containing polymers have also been investigated for their nonlinear optical properties, suggesting potential applications in optoelectronics. nih.gov
Dynamic Covalent Polymers: The nitrile group can potentially participate in reversible reactions, making it a candidate for the construction of dynamic covalent polymers. wikipedia.orgmit.edunih.govacs.org These materials can exhibit properties such as self-healing, shape memory, and stimuli-responsiveness, with applications in biomedicine and smart materials. wikipedia.org
Optical Materials: Benzonitrile derivatives are known to act as electro-acceptors in nonlinear optical chromophores. nih.gov The combination of the electron-donating piperidine group and the electron-withdrawing nitrile group in this compound creates a donor-acceptor system, which is a common design principle for materials with interesting optical properties. nih.gov The computational prediction of the electronic and optical properties of such molecules can guide the development of new electrochromic and luminescent materials. rsc.org
| Materials Application | Potential Role of this compound |
| Anion-Exchange Membranes | As a monomer or functional group in poly(arylene piperidinium)s for improved stability and conductivity. researchgate.netrsc.org |
| Dynamic Covalent Polymers | As a building block for self-healing and stimuli-responsive materials. mit.edunih.gov |
| Optical Materials | As a donor-acceptor chromophore for nonlinear optics and electrochromic devices. nih.govrsc.org |
Q & A
Q. Reported discrepancies in synthetic yields :
- Mechanochemical methods (70–85% yield) often outperform solution-phase routes (50–65%) due to reduced side reactions .
- Contradictions may arise from impurities in starting materials (e.g., residual moisture in piperidine) or incomplete SNAr activation. Purity verification via HPLC and rigorous drying of reagents are critical .
Tables for Comparative Analysis
| Synthetic Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Mechanochemical (ball mill) | None (solvent-free) | 85 | |
| Solution-phase (SNAr) | DMF, 100°C | 65 | |
| Pd-catalyzed coupling | Pd(PPh₃)₄, THF | 72 |
| Substituent | Biological Activity | Target |
|---|---|---|
| Chloro (this compound) | Kinase inhibition | PAK1 |
| Trifluoromethyl (analog) | Antimicrobial | Penicillin-binding protein |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
